molecular formula C8H11N3O B2838966 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one CAS No. 1860395-74-9

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one

Cat. No.: B2838966
CAS No.: 1860395-74-9
M. Wt: 165.196
InChI Key: LDAVZGYXNCXLQQ-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a versatile chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their biological activity and structural diversity . The presence of both pyrazole and pyrrolidinone moieties in this compound makes it an interesting subject for research in various scientific fields.

Mechanism of Action

While the specific mechanism of action for “4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one” is not mentioned in the retrieved papers, it is noted that pyrrolidine derivatives have shown considerable affinity to serotonin 5-HT1A and α1-adrenergic receptors . This suggests that the decrease in susceptibility to seizures induced by these derivatives could be related to their significant affinity to these receptors .

Safety and Hazards

The safety information for “4-(1-Methylpyrazol-3-yl)pyrrolidin-2-one” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation. Another approach is the amination and cyclization of functionalized acyclic substrates . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-3-2-7(10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAVZGYXNCXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860395-74-9
Record name 4-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
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